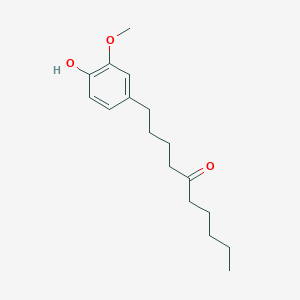

1-(4-hydroxy-3-methoxyphenyl)decan-5-one

Description

Contextualization within Natural Products Chemistry

In the vast landscape of natural products, 1-(4-hydroxy-3-methoxyphenyl)decan-5-one is primarily recognized as a constituent of plants from the Zingiberaceae family, notably Grains of Paradise (Aframomum melegueta) and ginger (Zingiber officinale). ijrrjournal.comnih.govhmdb.cawikidata.org It belongs to a class of compounds often referred to as vanilloids, which are characterized by a vanillyl group (a 4-hydroxy-3-methoxyphenyl moiety).

This compound is structurally related to other pungent principles found in ginger, such as the gingerols and shogaols. ijrrjournal.comnih.gov Specifically, semanticscholar.org-Paradol is the hydrogenation product of semanticscholar.org-shogaol, which in turn is a dehydration product of semanticscholar.org-gingerol. nih.gov This chemical relationship highlights the biosynthetic pathways within these plants and the potential for transformation of these compounds during processing and storage. nih.gov

Historical Perspectives in Phytochemical Investigations

The study of pungent compounds from spices like ginger and Grains of Paradise has a long history. While gingerols were isolated and named in the early 20th century, the systematic investigation of related minor constituents like semanticscholar.org-Paradol came later with the advancement of chromatographic and spectroscopic techniques.

Early phytochemical work on Aframomum melegueta focused on its essential oil and pungent components, leading to the identification of paradols as key constituents responsible for its characteristic flavor. ijrrjournal.com Subsequent research on ginger also revealed the presence of paradols, albeit typically in smaller quantities compared to gingerols and shogaols in fresh rhizomes. nih.govcqu.edu.au The recognition of semanticscholar.org-Paradol as a significant bioactive component has spurred further research into its properties and potential applications.

Structural Significance of the this compound Scaffold

The chemical architecture of this compound is central to its chemical and biological identity. The scaffold can be deconstructed into three key components:

The Vanillyl Group: The 4-hydroxy-3-methoxyphenyl unit is a common motif in a wide array of natural products, including vanillin (B372448). This phenolic group is a key determinant of the molecule's antioxidant properties and its ability to interact with various biological targets.

The Alkyl Chain: The ten-carbon decan chain contributes to the lipophilicity of the molecule, influencing its absorption and distribution in biological systems. The length and saturation of this chain are known to affect the pungency and biological activity of related compounds.

The Ketone Functional Group: The ketone at the 5-position of the decan chain is a critical feature. This carbonyl group can participate in various chemical reactions and hydrogen bonding, influencing the molecule's reactivity and binding affinity to enzymes and receptors.

The combination of these structural features places this compound within the broader class of phenylalkylketones, which are recognized for their diverse biological activities. researchgate.net

Detailed Research Findings

Research into this compound has elucidated its chemical properties and various biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₃ |

| Molecular Weight | 278.39 g/mol |

| CAS Number | 27113-22-0 |

| Appearance | White powder (est.) |

| Melting Point | 31.00 to 33.00 °C |

| Boiling Point | 406.00 to 408.00 °C at 760.00 mm Hg |

| logP (o/w) | 4.225 (est.) |

| Solubility | Soluble in alcohol; Insoluble in water |

Data sourced from chemicalbook.comnist.govthegoodscentscompany.com

Biological Activity

semanticscholar.org-Paradol has been investigated for a range of biological effects, with notable findings in the areas of antioxidant, anti-inflammatory, and antitumor activities.

Antioxidant Activity: The phenolic hydroxyl group in the vanillyl moiety is a primary contributor to its antioxidant properties, enabling it to scavenge free radicals.

Anti-inflammatory Activity: Studies have shown that semanticscholar.org-Paradol can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. nih.govmedchemexpress.com Bioactivity-guided fractionation of Aframomum melegueta extract identified semanticscholar.org-paradol as the most active COX-2 inhibitory compound. nih.gov

Antitumor Promoting Effects: Research has indicated that semanticscholar.org-Paradol may possess cancer chemopreventive potential. ijrrjournal.comnih.gov It has been shown to inhibit tumor promotion in mouse skin carcinogenesis. medchemexpress.comnih.gov Furthermore, it has been observed to induce apoptosis in certain cancer cell lines. ijrrjournal.com

The table below summarizes some of the reported biological activities of this compound.

| Biological Activity | Observation | Reference |

| Anti-inflammatory | Inhibition of COX-2 enzyme. | nih.govmedchemexpress.com |

| Antitumor | Attenuated promotion of skin carcinogenesis in mice. | nih.gov |

| Apoptosis Induction | Induced apoptosis in human promyelocytic leukemia (HL-60) cells. | ijrrjournal.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H26O3 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)decan-5-one |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-9-15(18)10-7-6-8-14-11-12-16(19)17(13-14)20-2/h11-13,19H,3-10H2,1-2H3 |

InChI Key |

IKCUWBHTOKPRNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCCCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Isolation and Biosynthesis of 1 4 Hydroxy 3 Methoxyphenyl Decan 5 One

Occurrence and Distribution in Biological Sources

While the Zingiberaceae family is a rich source of structurally related phenylalkanones, the specific isolation of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one is not prominently documented in scientific literature. The more commonly identified and studied isomers are those with the ketone group at the C-3 position of the decan chain, such as nih.gov-paradol, and the corresponding hydroxylated analogue, nih.gov-gingerol.

Identification in Zingiber officinale (Ginger) and Related Species

The rhizome of Zingiber officinale (ginger) is renowned for its pungent principles, primarily a mixture of homologous phenylalkanones known as gingerols, shogaols, and paradols. dntb.gov.uacqu.edu.au The most abundant of these is nih.gov-gingerol, which possesses a hydroxyl group at C-5 and a ketone at C-3. nih.gov Paradols, which are hydrogenation products of shogaols, are also present, with nih.gov-paradol (1-(4-hydroxy-3-methoxyphenyl)decan-3-one) being a notable constituent. wikidata.org While numerous gingerol and paradol (B1678421) analogues have been isolated from ginger, the specific isomer this compound has not been reported as a significant natural constituent. nih.govnih.govresearchgate.netnanobioletters.com

Table 1: Major Phenylalkanones Identified in Zingiber officinale

| Compound Name | Structure | Key Functional Groups |

| nih.gov-Gingerol | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | C3-Ketone, C5-Hydroxyl |

| nih.gov-Shogaol | 1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | C3-Ketone, C4-C5 double bond |

| nih.gov-Paradol | 1-(4-hydroxy-3-methoxyphenyl)decan-3-one | C3-Ketone |

Detection in Aframomum melegueta and Alpinia officinarum

Aframomum melegueta (Grains of Paradise) is another member of the ginger family known to produce these bioactive compounds. Its seeds are a particularly rich source of paradols, with nih.gov-paradol being a major active flavor constituent. ijisrt.com As with ginger, the literature focuses on the decan-3-one isomer, and reports on the isolation of the decan-5-one isomer are absent. researchgate.net

In Alpinia officinarum (Lesser Galangal), the phytochemical profile is dominated by a different class of compounds, primarily diarylheptanoids and flavonoids. eijppr.comnih.govresearchgate.netbiocrick.com While these compounds share biosynthetic origins with the phenylalkanones found in ginger, the specific decanone structures are not characteristic of this species. Research has identified various diarylheptanoids with ketone functionalities, such as 5-hydroxy-1,7-diphenyl-3-heptanone, but not this compound. mdpi.com

Proposed Biosynthetic Pathways

The biosynthetic pathway for this compound, while not specifically elucidated, can be inferred from the well-established pathways of its structural isomers, nih.gov-gingerol and nih.gov-paradol. internationalscholarsjournals.com The formation of these molecules is a result of the convergence of the phenylpropanoid and polyketide pathways. nih.gov

Precursor Utilization and Enzymatic Transformations

The biosynthesis begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. wikipedia.org

Phenylpropanoid Pathway : L-phenylalanine is converted by the enzyme phenylalanine ammonia-lyse (PAL) to cinnamic acid. A series of subsequent hydroxylations and methylations, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) , produce ferulic acid. Ferulic acid is then activated to its CoA thioester, feruloyl-CoA, by 4-coumarate:CoA ligase (4CL) . nih.govresearchgate.net This molecule serves as the starter unit for the subsequent condensation reaction. researchgate.net

Polyketide Pathway : The decan-5-one backbone is constructed from extender units derived from acetate (B1210297) metabolism. Specifically, one molecule of hexanoyl-CoA (a C6 fatty acid derivative) and one molecule of malonyl-CoA serve as the building blocks that are condensed with the feruloyl-CoA starter unit.

Polyketide Synthase Involvement and Reductase Activities

The key enzymatic step is the condensation of the phenylpropanoid and polyketide precursors, which is catalyzed by a Type III polyketide synthase (PKS) . nih.gov Plants in the Zingiberaceae family possess a variety of novel PKS enzymes that exhibit functional divergence from the more common chalcone (B49325) synthases. internationalscholarsjournals.comresearchgate.netacademicjournals.org

It is proposed that a specific PKS, potentially a gingerol synthase, catalyzes the sequential decarboxylative condensation of one malonyl-CoA unit and one hexanoyl-CoA unit with the feruloyl-CoA starter unit. This would form a linear polyketide intermediate. The precise positioning of the ketone at C-5 would depend on the specific folding of this intermediate within the enzyme's active site and the subsequent cyclization and/or reduction steps. The formation of the more common C-3 ketones (like in gingerol and paradol) is well-theorized, but the enzymatic machinery that would lead to a C-5 ketone remains to be identified. Subsequent reduction of a β-hydroxy intermediate, likely by a reductase enzyme, would yield the final ketone structure.

Divergence from Related Phenylpropanoid Metabolites

The biosynthesis of this compound and its isomers represents a significant branch point from other major classes of phenylpropanoid-derived compounds. The central precursor, feruloyl-CoA (or the related p-coumaroyl-CoA), stands at a metabolic crossroads. wikipedia.orgnih.gov

Divergence from Flavonoids : In flavonoid biosynthesis, the PKS enzyme is a chalcone synthase (CHS) , which condenses the phenylpropanoid starter unit with three molecules of malonyl-CoA to form a tetraketide that cyclizes into the characteristic chalcone scaffold. nih.gov The pathway leading to phenylalkanones diverges by utilizing a different PKS that accepts a fatty acyl-CoA (like hexanoyl-CoA) and performs fewer condensation steps, leading to a linear, uncyclized product.

Divergence from Lignin (B12514952) : In lignin biosynthesis, hydroxycinnamoyl-CoA esters are channeled through a series of reductase and dehydrogenase enzymes to form monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), which are the precursors for lignification. nih.gov The commitment to the phenylalkanone pathway is determined by the action of the specific PKS, which effectively shunts the phenylpropanoid units away from the lignin pathway. nih.gov

Extraction and Isolation Methodologies from Natural Sources

The isolation of this compound and related compounds from natural sources such as Zingiber officinale (ginger) and Aframomum melegueta (Grains of Paradise) involves a multi-step process. This typically begins with the extraction of the raw plant material, followed by various chromatographic techniques to separate the complex mixture of phytochemicals.

Initial extraction is commonly performed using organic solvents. For instance, the rhizomes of ginger are often subjected to extraction with acetone (B3395972) to yield a complex mixture containing gingerols and other related substances. researchgate.net Similarly, ethanolic extracts of Grains of Paradise have been used as a starting point for the isolation of active compounds. nih.gov

Following the initial extraction, a variety of chromatographic methods are employed for purification. A common approach involves liquid-liquid extraction to partition the components based on their polarity. For example, a ginger extract can be subjected to liquid-liquid extraction with ethyl acetate. researchgate.net The resulting organic phase, rich in phenolic compounds, is then concentrated and further purified.

Column chromatography is a cornerstone of the isolation process. The choice of stationary and mobile phases is critical for achieving separation. In one documented method for a related compound, the extract was purified by column chromatography using a gradient of n-hexane and ethyl acetate. researchgate.net

Modern techniques such as high-performance liquid chromatography (HPLC) are frequently used for the final purification steps. Preparatory HPLC with a reverse-phase column, such as a C8 column, has been successfully used to isolate specific compounds like nutragreen.co.uk-paradol from an ethanolic extract of Aframomum melegueta. nih.govacs.org

An alternative and environmentally friendly extraction method is supercritical fluid extraction (SFE) using carbon dioxide (SCCO₂). This technique has been applied to extract substances from Grains of Paradise seeds. The yields of various compounds, including paradols, are influenced by extraction parameters such as temperature and pressure. For example, at 40°C and 20 MPa, the yield of paradols was reported to be 4.42 mg/g of the sample.

A more specialized "catch-and-release" method has also been described for separating compounds from a methanolic extract of ginger. This involved the use of a Dowex MAC-3 resin, followed by Sephadex LH-20 column chromatography and semi-preparative HPLC for the final purification of specific fractions. ku.edu

The table below summarizes various methodologies used for the extraction and isolation of compounds structurally related to this compound.

| Natural Source | Extraction Method | Initial Solvent | Purification Techniques | Isolated Compound Class/Example | Reference |

| Zingiber officinale (Ginger) | Solvent Extraction | Acetone | Liquid-liquid extraction (ethyl acetate), Column chromatography (n-hexane/ethyl acetate gradient) | Zingerone (B1684294) | researchgate.net |

| Aframomum melegueta (Grains of Paradise) | Solvent Extraction | 95% Ethanol | Preparatory HPLC (C8 reverse phase column) | nutragreen.co.uk-Paradol | nih.govacs.org |

| Aframomum melegueta (Grains of Paradise) | Supercritical CO₂ Extraction | Carbon Dioxide | Not specified | Gingerols, Shogaols, Paradols | |

| Zingiber officinale (Ginger) | "Catch-and-release" Resin Method | Methanol | Dowex MAC-3 resin, Sephadex LH-20 column chromatography, Semi-preparative HPLC | Zingerines | ku.edu |

The following table details the yields of related compounds obtained through supercritical CO₂ extraction from Aframomum melegueta at different temperatures and a constant pressure of 20 MPa.

| Temperature (°C) | Gingerol Yield (mg/g) | Shogaol Yield (mg/g) | Paradol Yield (mg/g) | Reference |

| 40 | 9.12 | 3.90 | 4.42 | |

| 80 | 1.66 | 1.07 | 1.39 |

Chemical Synthesis Strategies for 1 4 Hydroxy 3 Methoxyphenyl Decan 5 One

Total Synthesis Approaches

Total synthesis provides a means to produce 1-(4-hydroxy-3-methoxyphenyl)decan-5-one from readily available starting materials, allowing for structural variations and scalability.

Multi-step Reaction Sequences

A common and logical starting point for the total synthesis of this compound is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which possesses the characteristic substituted aromatic ring of the target molecule. researchgate.net One established multi-step sequence involves the initial synthesis of zingerone (B1684294), a key intermediate. wikipedia.orgoup.com This is achieved through an aldol (B89426) condensation of vanillin with acetone (B3395972) in the presence of a base to yield dehydrozingerone (B89773). researchgate.netcore.ac.uk Subsequent catalytic hydrogenation of the double bond in dehydrozingerone affords zingerone. wikipedia.org From zingerone, the carbon chain can be further extended to achieve the final structure of this compound.

Utilization of Key Synthetic Intermediates

The successful execution of multi-step syntheses hinges on the efficient preparation of key intermediates. In the synthesis of this compound, several compounds serve as crucial stepping stones.

Dehydrozingerone: This α,β-unsaturated ketone is readily formed from the aldol condensation of vanillin and acetone. researchgate.net Its synthesis is typically high-yielding, with reports of up to 97% yield. researchgate.net

Zingerone (Vanillylacetone): As the hydrogenated derivative of dehydrozingerone, zingerone is a stable intermediate that contains the complete vanillyl group and a short ketone-bearing side chain. wikipedia.org The hydrogenation of dehydrozingerone to zingerone can proceed with nearly quantitative yield. wikipedia.org

3-(4-hydroxy-3-methoxyphenyl)-N-methoxy-N-methylpropanamide: This Weinreb amide is another valuable intermediate, prepared from ferulic acid. Its utility lies in its controlled reactivity with organometallic reagents to form ketones, providing a direct route to extend the side chain to the desired length. acs.orgfao.org

A recently developed efficient synthesis utilizes a Wittig-Horner reaction and a Grignard reaction, highlighting the use of modern synthetic methodologies to construct the carbon framework. acs.org

Evaluation of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is paramount for maximizing yields and ensuring the practicality of a synthetic route. For the synthesis of this compound and its intermediates, various conditions have been explored.

The aldol condensation to form dehydrozingerone is typically carried out under basic conditions, for instance, using sodium hydroxide. core.ac.uk The subsequent hydrogenation of dehydrozingerone to zingerone is often accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. wikipedia.org

| Reaction Step | Reactants | Product | Reported Yield |

| Aldol Condensation | Vanillin, Acetone | Dehydrozingerone | ~95-97% |

| Hydrogenation | Dehydrozingerone | Zingerone | ~100% |

| Four-step Synthesis | Vanillin, other reagents | This compound | 72.0% (overall) |

Semi-synthetic Pathways

Semi-synthetic approaches leverage the chemical structures of naturally abundant compounds, modifying them through a limited number of chemical transformations to arrive at the target molecule. This can often be a more efficient strategy than total synthesis.

Derivatization from Related Natural Scaffolds

The most prominent semi-synthetic routes to this compound start from pungent compounds found in ginger (Zingiber officinale).

From acs.org-Shogaol: acs.org-Shogaol, which is structurally very similar to acs.org-paradol but for a double bond in the aliphatic chain, is a direct precursor. nih.gov It is readily converted to this compound through hydrogenation. nih.gov

From acs.org-Gingerol: acs.org-Gingerol is the most abundant pungent compound in fresh ginger. rsc.org It can be converted to acs.org-shogaol through a dehydration reaction, which can be prompted by heating or acidic conditions. researchgate.netmdpi.com This acs.org-shogaol can then be hydrogenated to yield this compound, establishing a two-step semi-synthetic pathway from acs.org-gingerol. nih.govnih.gov

The conversion of acs.org-gingerol to acs.org-shogaol is influenced by factors such as temperature and pH. For instance, higher temperatures during extraction or processing of ginger can increase the formation of acs.org-shogaol. mdpi.comresearchgate.netnih.gov

Functional Group Interconversions

Functional group interconversions are at the heart of semi-synthetic strategies. The key transformation in the semi-synthesis of this compound from related natural products is the reduction of a carbon-carbon double bond.

Advanced Synthetic Methodologies

Advanced synthetic methodologies for this compound aim to improve efficiency, yield, and purity, while also allowing for the creation of diverse analogs for structure-activity relationship studies. These approaches often employ modern synthetic reactions and principles to overcome challenges associated with classical methods.

While multicomponent reactions (MCRs) represent a powerful tool in modern organic synthesis for the construction of complex molecules in a single step, specific applications of MCRs for the direct synthesis of this compound are not extensively documented in the reviewed literature. The synthesis of related diarylheptanoids and gingerol analogs has, in some cases, utilized strategies that could be adapted, but direct MCR pathways to researchgate.net-Paradol remain an area for future exploration.

Biomimetic synthesis seeks to mimic the biosynthetic pathways found in nature to prepare natural products. In the case of gingerols, shogaols, and paradols, these compounds are biosynthesized in the ginger plant, Zingiber officinale. While the principles of biomimetic synthesis provide a conceptual framework, the direct application of these principles to achieve a laboratory synthesis of this compound is not a prominent strategy in the current body of scientific literature. Synthetic routes tend to follow more traditional organic chemistry disconnections rather than mimicking enzymatic processes.

Chemo- and regioselectivity are crucial considerations in the synthesis of this compound, which contains multiple functional groups, including a phenol, a ketone, and an aromatic ring.

A key chemoselective step in several syntheses of researchgate.net-Paradol is the catalytic hydrogenation of the corresponding α,β-unsaturated ketone, researchgate.net-shogaol. This reaction selectively reduces the carbon-carbon double bond of the enone system without affecting the carbonyl group or the aromatic ring. nih.gov This transformation is typically achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov The efficiency of this selective reduction is a cornerstone of many synthetic approaches to paradols.

Another common strategy involves the aldol condensation of zingerone or a protected precursor with an appropriate aldehyde to form a β-hydroxy ketone, which can then be dehydrated to the shogaol and subsequently hydrogenated to the paradol (B1678421). researchgate.netnih.gov For instance, zingerone can be reacted with an aldehyde in the presence of a base like potassium tertiary butoxide to form the shogaol precursor. nih.gov The choice of reagents and reaction conditions is critical to ensure the desired regioselectivity of the condensation and the chemoselectivity of the subsequent reduction.

The table below summarizes different synthetic approaches to researchgate.net-Paradol, highlighting the key reactions and reported yields.

| Starting Material | Key Reactions | Overall Yield (%) | Reference |

| Vanillin | Wittig-Horner reaction, Grignard reaction, Reduction | 72.0 | acs.orgacs.org |

| Zingerone | Aldol Condensation, Dehydration, Hydrogenation | Not specified | nih.gov |

| Dehydrozingerone | Aldol Condensation, Hydrogenation | Not specified | nih.govresearchgate.net |

| Vanillin | Claisen-Schmidt Condensation, Hydrogenation | 48-58 | acs.org |

Structural Modifications and Derivatization Studies of 1 4 Hydroxy 3 Methoxyphenyl Decan 5 One

Design and Synthesis of Analogues

The design and synthesis of analogues of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one have been approached through systematic modifications of its core structure. These studies are crucial for understanding the chemical features responsible for its biological activities.

Modifications to the length and saturation of the aliphatic side chain have been a key area of investigation in the synthesis of analogues. Researchers have synthesized a series of [n]-paradols, which are closely related to the target compound, to evaluate the impact of chain length on biological activity. For instance, a study focused on the synthesis of gingerol and shogaol analogues systematically varied the length of the alkyl chain. nih.gov

In one study, a series of [n]-shogaols and [n]-dehydroshogaols with varying side chain lengths were synthesized and evaluated. It was observed that a longer side chain could lead to more potent derivatives. mdpi.com For example, among the synthesized [n]-shogaols, the analogue with a longer alkyl chain exhibited significant biological activity. mdpi.com This suggests that the lipophilicity and spatial arrangement of the aliphatic tail play a crucial role in the molecule's interactions with biological targets. mdpi.com

Another study explored the replacement of the pentyl side chain in 6-shogaol (B1671286), a related compound, with thiophene (B33073) analogues. This modification was hypothesized to influence the compound's reactivity and biological activity. mdpi.com The synthesis of these novel shogaol thiophene compounds (STCs) involved replacing the pentyl group with various thiophene derivatives, indicating that significant alterations to the aliphatic chain are synthetically feasible. mdpi.com

Table 1: Examples of Aliphatic Chain Modifications in Analogues

| Parent Compound | Modification | Resulting Analogue Type | Key Finding | Reference |

| Gingerol/Shogaol | Variation of alkyl chain length | [n]-Paradols, [n]-Shogaols | Longer side chains can increase potency. | nih.govmdpi.com |

| 6-Shogaol | Replacement of pentyl group with thiophene derivatives | Shogaol Thiophene Compounds (STCs) | Demonstrates feasibility of significant chain alteration. | mdpi.com |

The phenolic moiety, specifically the vanillyl group (4-hydroxy-3-methoxybenzyl), is considered an important pharmacophoric feature. mdpi.com Studies have investigated the impact of substitutions at this part of the molecule. For instance, the synthesis of 3,5-disubstituted analogues of paracetamol, a simpler phenolic compound, has provided insights into how substituents on the aromatic ring can influence physicochemical and pharmacological properties. nih.gov In these studies, introducing electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -F, -Cl) adjacent to the phenolic hydroxyl group altered the compound's oxidation potential and biological activity. nih.gov

While direct studies on substitutions of the phenolic moiety of this compound are limited in the provided search results, the synthesis of hybrid molecules offers a related approach. For example, a hybrid molecule of 6-gingerol (B72531) and acetylsalicylic acid has been synthesized, effectively modifying the phenolic portion of the gingerol structure. nih.gov This indicates that the phenolic hydroxyl group can be a site for derivatization to create compounds with combined or enhanced activities. nih.gov

The presence of chiral centers in this compound and its analogues, such as the hydroxyl group at C-5 in gingerols, has prompted stereochemical investigations. The synthesis and biological evaluation of enantiomerically pure or enriched compounds are crucial for understanding the role of stereochemistry in their activity.

For instance, the synthesis of hydroxylated perhydroquinoxalines, which involved diastereoselective steps to establish a tetrasubstituted cyclohexane (B81311) ring, highlights the importance of controlling stereochemistry in complex molecules. mdpi.com While not directly focused on the target compound, this research demonstrates synthetic strategies applicable to stereoselective synthesis.

In the context of related natural products, the asymmetric synthesis of spirolactones from L-3-nitrotyrosine involved an oxidative spiroannulation of optically active phenols, yielding diastereomeric mixtures. researchgate.net The ability to separate these diastereomers and determine their absolute configurations is a critical aspect of stereochemical investigations. researchgate.net Such studies are essential to determine if one stereoisomer is more active or has a different biological profile than others.

Introduction of Diverse Functional Groups

To further explore the chemical space and modify the properties of this compound, various functional groups have been introduced through derivatization.

The phenolic hydroxyl group and the hydroxyl group in the aliphatic chain (in related gingerols) are common sites for the synthesis of ether and ester derivatives. These modifications can alter properties such as solubility, stability, and bioavailability.

A study on 6-gingerol derivatives reported the synthesis of its O-propargyl ether. This modification involved the alkylation of the phenolic hydroxyl group. nih.gov The resulting ether was then used as a precursor for further derivatization, such as the formation of 1,2,3-triazole linked compounds. nih.gov Another example includes the synthesis of a hybrid molecule of 6-gingerol and acetylsalicylic acid, creating an ester linkage. nih.gov

Table 2: Examples of Ether and Ester Derivatives of Related Compounds

| Parent Compound | Derivative Type | Modification Site | Synthetic Approach | Reference |

| 6-Gingerol | O-propargyl ether | Phenolic hydroxyl | Alkylation | nih.gov |

| 6-Gingerol | Acetylsalicylic acid hybrid (ester) | Phenolic hydroxyl | Esterification | nih.gov |

The carbonyl group at the C-5 position is another potential site for chemical modification. While specific studies detailing the modification of the carbonyl group in this compound were not prominent in the search results, general organic chemistry principles allow for a variety of transformations. These can include reduction to a secondary alcohol, conversion to an oxime, or reaction with Grignard reagents to introduce new alkyl or aryl groups.

In a related context, the synthesis of novel carbonyl analogues of tamoxifen (B1202) involved modifications of a butan-1-one moiety, demonstrating the feasibility of derivatizing ketone functionalities in complex molecules. frontiersin.org The synthesis of gingerol and shogaol analogues also involved reactions such as Swern oxidation to form a ketone from a secondary alcohol, indicating that transformations involving the carbonyl group are integral to the synthesis of these types of compounds. nih.govmdpi.com The thermal dehydration of gingerols, which possess a β-hydroxy ketone structure, to form shogaols involves the elimination of the hydroxyl group and the formation of an α,β-unsaturated ketone, which is a modification of the region around the carbonyl group. nih.gov

Halogenation Strategies

The introduction of halogen atoms onto the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution strategies, primarily guided by the activating and directing effects of the hydroxyl and methoxy (B1213986) groups. Research on vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the aromatic core of the target molecule, offers significant insights into these processes. The hydroxyl group is a strong activating group, while the methoxy group is also activating, directing incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the decan-5-one side chain, substitution is anticipated to occur at the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C2 and C5).

Bromination:

The bromination of the vanillin nucleus can be accomplished using several methods. A common approach involves the use of bromine in a solvent like acetic acid. scientific.net Alternatively, a combination of sodium bromide and an oxidizing agent can be employed. rsc.org Studies on the bromination of vanillin have shown that the reaction is regioselective, with the bromine atom preferentially substituting at the C5 position, ortho to the hydroxyl group and meta to the aldehyde (and by extension, the ketone group in the target molecule). scientific.net

Iodination:

Iodination of the vanillin ring generally requires an oxidizing agent to convert iodide salts into a more potent electrophilic iodine species. rsc.org A widely used method involves the reaction with iodine in the presence of a base such as sodium bicarbonate. rsc.org Another effective system utilizes potassium iodide in conjunction with Oxone® in an aqueous medium, which is considered a greener alternative. morressier.com Similar to bromination, iodination of vanillin has been shown to be highly regioselective, yielding the 5-iodo-vanillin derivative. morressier.com

The following table summarizes various halogenation conditions reported for vanillin, which are applicable to this compound.

| Halogen | Reagents | Solvent | Key Observations |

| Bromine | Br₂ | Acetic Acid | Regioselective bromination. scientific.net |

| Bromine | NaBr, Oxidant | - | Effective for bromination. rsc.org |

| Iodine | I₂, NaHCO₃ | Aqueous | Favored by the formation of the phenoxide ion. rsc.org |

| Iodine | KI, Oxone® | Water | A greener, regioselective iodination method. morressier.com |

Mechanistic Insights into Derivatization Reactions

The derivatization of this compound and its analogs involves a variety of reaction mechanisms, primarily centered around the reactivity of the aromatic ring, the carbonyl group, and the aliphatic side chain.

Nucleophilic and Electrophilic Transformations

Nucleophilic Transformations:

A key nucleophilic transformation in the synthesis of derivatives of this compound class is the Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction. wikipedia.org This reaction is instrumental in the formation of carbon-carbon double bonds, a common modification in related natural products. The mechanism involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (such as a vanillin derivative). wikipedia.orgorganic-chemistry.org The resulting intermediate subsequently eliminates a dialkylphosphate anion to form an alkene. wikipedia.org A significant advantage of this reaction is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org

Another important nucleophilic reaction is the Grignard reaction, which is fundamental for creating new carbon-carbon bonds at the carbonyl group. The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic R-group attacking the electrophilic carbonyl carbon. chemistrysteps.comwikipedia.org This addition leads to the formation of a tertiary alcohol upon acidic workup. chemistrysteps.comwikipedia.org The reaction proceeds through a six-membered ring transition state and must be conducted under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic solvents. wikipedia.org

Electrophilic Transformations:

The halogenation reactions discussed previously are classic examples of electrophilic aromatic substitution. The mechanism involves the generation of a potent electrophile (e.g., Br⁺ or I⁺), which is then attacked by the electron-rich aromatic ring. wikipedia.org The hydroxyl and methoxy substituents strongly activate the ring towards this attack. The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. wikipedia.org A subsequent deprotonation step, typically by a weak base, restores the aromaticity of the ring, yielding the halogenated product. wikipedia.org The regioselectivity is dictated by the directing effects of the existing substituents.

Elimination and Addition Reactions

Elimination Reactions:

A prominent elimination reaction in this family of compounds is the dehydration of gingerols to form shogaols. researchgate.netnih.gov Gingerols, which are structurally similar to this compound but with a hydroxyl group at the C5 position, can undergo an acid or heat-catalyzed dehydration. researchgate.netnih.gov This E1cB-like elimination reaction involves the removal of the hydroxyl group and a proton from the adjacent carbon, leading to the formation of an α,β-unsaturated ketone, the characteristic feature of shogaols. researchgate.net This transformation is significant as it alters the biological activity of the molecule.

Addition Reactions:

The reverse transformation, from a shogaol-type α,β-unsaturated ketone to a paradol-like saturated ketone, is achieved through an addition reaction, specifically catalytic hydrogenation. organic-chemistry.org This reaction involves the addition of hydrogen across the carbon-carbon double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org This is a type of conjugate nucleophilic addition, where the hydride effectively adds to the β-carbon of the enone system. libretexts.orgfiveable.me The mechanism of conjugate addition to α,β-unsaturated ketones involves the nucleophilic attack at the β-carbon, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. libretexts.orgfiveable.me This leads to the formation of a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the saturated ketone. libretexts.orgfiveable.me

Structure Activity Relationship Sar Studies of 1 4 Hydroxy 3 Methoxyphenyl Decan 5 One Analogues

Impact of Aliphatic Chain Length and Branching on Biological Activities

The length and branching of the aliphatic side chain play a crucial role in modulating the biological potency of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one analogues. Research indicates that the lipophilicity conferred by this chain significantly influences the compound's ability to cross cell membranes and interact with molecular targets.

Studies on related compounds like shogaols have shown that the efficacy of neuroprotection against β-amyloid insult improves as the length of the side chain increases. researchgate.net For instance, shogaols with longer chains (from 4- to 12-carbon units) demonstrated better neuroprotective effects. researchgate.net This suggests that enhanced hydrophobicity may facilitate interaction with lipid-rich neuronal membranes or specific hydrophobic pockets within target proteins. However, the influence of alkyl chain length is not always linear and can depend on the specific biological activity being assessed. nih.gov For some activities, an optimal chain length exists, beyond which the activity may plateau or even decrease, a phenomenon known as the "cut-off effect". wur.nlnih.gov This effect is observed in the antioxidant activity of some phenolic lipids, where medium-to-long chain gallates (C8, C12) show potent activity, which does not necessarily increase with further elongation. wur.nl The increasing number of rotatable bonds in longer chains can also influence the compound's conformational flexibility and, consequently, its binding affinity and bioactivity. nih.gov

| Compound Analogue | Aliphatic Chain Modification | Observed Effect on Biological Activity |

| Shogaol Analogues | Increase in chain length (C4 to C12) | Improved neuroprotection against β-amyloid. researchgate.net |

| Paradol (B1678421) Analogues | Varying chain lengths | Modulated anti-obesity and pharmacokinetic properties. researchgate.net |

| Gallic Acid Esters | Increase in chain length (C8 to C16) | Potent antioxidant activity, with a slight cut-off effect beyond C8. wur.nl |

| Alkylresorcinols | Increase in chain length | In emulsions, optimal antioxidant activity was seen at intermediate chain length (C21:0). nih.gov |

Role of Phenolic Hydroxyl and Methoxy (B1213986) Groups in Bioactivity Mediation

The vanillyl group, consisting of a 4-hydroxyl and a 3-methoxy group on the phenyl ring, is a critical pharmacophoric feature for the bioactivity of this compound and its analogues. nih.govmdpi.com These functional groups are pivotal for various biological effects, particularly antioxidant and anti-inflammatory activities.

The phenolic hydroxyl group (-OH) is a primary contributor to antioxidant activity. It can donate a hydrogen atom to scavenge free radicals, and the resulting phenoxy radical is stabilized by resonance, a feature enhanced by the adjacent electron-donating methoxy group (-OCH3). nih.govresearchgate.net Studies on various phenolic acids confirm that both hydroxyl and methoxy groups significantly enhance antioxidant capacity. nih.gov The number and position of these groups are crucial; for example, dihydroxy phenolic acids generally exhibit higher antioxidant activity than their monohydroxy counterparts. nih.gov Modification of the phenolic hydroxyl group, such as through methylation to form an ortho-dimethoxy analogue, has been shown to increase cytotoxic activity against certain cancer cell lines by nearly an order of magnitude in some shogaol derivatives. rsc.org This highlights that while the free hydroxyl is key for radical scavenging, other interactions facilitated by this region of the molecule are also important for specific bioactivities like cytotoxicity. rsc.org Steric hindrance around the phenolic hydroxyl group can negatively affect activity, as demonstrated by analogues with bulky isopropyl groups ortho to the hydroxyl, which were found to be inactive as TRPV1 agonists. rsc.org

| Compound Modification | Change in Functional Group | Impact on Bioactivity |

| O-methylation of Phenolic -OH | Hydroxyl group is converted to a methoxy group. | Can increase cytotoxicity in certain shogaol analogues. rsc.org |

| Removal of Phenolic -OH | Absence of the hydrogen-donating group. | Generally leads to a significant loss of antioxidant activity. |

| Introduction of bulky ortho-substituents | Steric hindrance around the phenolic -OH. | Can lead to inactivity at certain receptors (e.g., TRPV1). rsc.org |

Stereochemical Influence on Molecular Interactions and Biological Outcomes

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral. unimi.it For analogues of this compound that possess a chiral center, such as the related nih.gov-gingerol which has a hydroxyl group at the C5 position, the spatial arrangement of substituents can drastically alter biological outcomes.

The different enantiomers of a compound can exhibit varying potencies and even different pharmacological effects. This is because the precise three-dimensional fit between a molecule and its biological target is often necessary for activity. For example, in studies of the nature-inspired compound 3-Br-acivicin, only isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is highly stereoselective. unimi.it While one enantiomer may bind perfectly to a receptor's active site, its mirror image (enantiomer) may not be able to, leading to a significant difference in biological response. Although specific studies on the enantiomers of this compound are limited, the extensive research on related natural products like gingerols confirms the principle that stereochemistry is a critical determinant of bioactivity. nih.govresearchgate.net

Elucidation of Pharmacophoric Requirements for Specific Biological Responses

A pharmacophore model outlines the essential structural features of a molecule required to interact with a specific biological target and trigger a response. For this compound analogues, SAR studies have helped to define these key features.

The essential components of the pharmacophore generally include:

The Vanillyl Group: This part of the molecule, with its aromatic ring, phenolic hydroxyl, and methoxy group, acts as a crucial interaction site. The hydroxyl group can serve as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and methoxy groups can act as hydrogen bond acceptors. researchgate.net

The Carbonyl Group: The ketone at the C5 position (or the α,β-unsaturated carbonyl in shogaol analogues) provides a polar, hydrogen bond accepting feature that is important for binding to many biological targets. nih.govmdpi.com The electrophilic nature of the α,β-unsaturated ketone in shogaols is particularly important for their potent anti-inflammatory and anticancer activities, as it can react with nucleophilic residues like cysteine in target proteins. nih.govfrontiersin.org

A pharmacophore model developed for 6-shogaol (B1671286) identified an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic interaction site as the key shared features for its activity. researchgate.net

Comparative SAR with Related Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain connecting two phenyl rings. nih.govnih.gov Curcumin (B1669340) is one of the most well-known diarylheptanoids. While this compound is not a classic diarylheptanoid (as it has only one phenyl ring and a decan-5-one structure), its phenolic moiety and aliphatic chain bear a strong resemblance to one half of a linear diarylheptanoid structure. The principles of SAR for diarylheptanoids, therefore, offer valuable comparative insights.

Both this compound analogues and diarylheptanoids like curcumin possess phenolic hydroxyl and methoxy groups that are crucial for their antioxidant and anti-inflammatory activities. nih.govnih.gov Studies comparing the effects of shogaol and curcumin have found that they can modulate similar inflammatory pathways, such as the mPGES-1 and GSK3β pathways, confirming a degree of functional overlap due to shared structural features. nih.gov Furthermore, combinations of shogaols and curcumin have been shown to act synergistically in inhibiting proinflammatory mediators. nih.gov

Mechanistic Investigations of Biological Activities of 1 4 Hydroxy 3 Methoxyphenyl Decan 5 One in Vitro Studies

Antioxidant Mechanisms

isnff-jfb.com-Paradol is recognized for its antioxidant properties, which are foundational to many of its biological effects. nih.govmdpi.com The ability of phenolic compounds like isnff-jfb.com-Paradol to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of this activity. However, specific quantitative data from common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are not extensively detailed in the reviewed scientific literature for the isolated compound, making direct comparisons of IC50 values challenging. Its antioxidant action is often discussed in the context of its broader anti-inflammatory and cytoprotective effects. researchgate.netnih.gov

The cellular defense against oxidative stress is largely regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. When activated, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant response elements (ARE), leading to the production of protective enzymes like heme oxygenase-1 (HO-1). frontiersin.orgfrontiersin.org

While structurally related compounds found in ginger, such as isnff-jfb.com-Shogaol and isnff-jfb.com-Gingerol, have been shown to be potent activators of the Nrf2/HO-1 pathway, direct in vitro evidence specifically demonstrating that isnff-jfb.com-Paradol modulates this pathway is limited in the current body of scientific literature. frontiersin.orgacs.orgnih.gov Studies on these related molecules show they can increase nuclear translocation of Nrf2 and upregulate the expression of HO-1 and other antioxidant enzymes, thereby protecting cells from oxidative damage. nih.govresearchgate.net This established mechanism for similar compounds suggests a potential, though not yet fully elucidated, pathway for isnff-jfb.com-Paradol.

Anti-inflammatory Mechanisms

A significant mechanism underlying the anti-inflammatory activity of isnff-jfb.com-Paradol is its ability to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. doi.orgd-nb.info In vitro studies have demonstrated that isnff-jfb.com-Paradol can suppress the activation of NF-κB. nih.govnih.gov For instance, in prostate cancer cells, isnff-jfb.com-Paradol was found to reduce cell survival by inactivating NF-κB signaling. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of genes for inflammatory mediators. nih.gov While the broader mitogen-activated protein kinase (MAPK) pathway is another key regulator of inflammation and is modulated by related ginger compounds, the specific inhibitory actions of isnff-jfb.com-Paradol on MAPK signaling are less detailed in the available research. nih.govnih.gov

isnff-jfb.com-Paradol has been shown to effectively modulate the production of key pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines are pivotal in orchestrating and perpetuating inflammatory responses. doi.orgrsc.org

In an in vitro study using lipopolysaccharide (LPS)-stimulated BV2 microglia cells, isnff-jfb.com-Paradol significantly inhibited the secretion of both TNF-α and IL-6 in a concentration-dependent manner. plos.org The inhibitory effect was noted to be more potent on the production of TNF-α. plos.org This demonstrates a direct regulatory effect of the compound on inflammatory mediator output at the cellular level. Further studies have corroborated its ability to prevent the upregulation of IL-6 in response to inflammatory stimuli. nih.govresearchgate.net

| Compound | Cell Line | Stimulant | Cytokine | Observed Effect |

|---|---|---|---|---|

| isnff-jfb.com-Paradol | BV2 Microglia | LPS | TNF-α | Concentration-dependent inhibition of secretion. plos.org |

| isnff-jfb.com-Paradol | BV2 Microglia | LPS | IL-6 | Concentration-dependent inhibition of secretion. plos.org |

One of the most well-defined anti-inflammatory mechanisms of isnff-jfb.com-Paradol is its interaction with cyclooxygenase (COX) enzymes, particularly COX-2. The COX-2 enzyme is inducible and is responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Selective inhibition of COX-2 is a key target for anti-inflammatory drugs.

In vitro enzymatic assays have shown that isnff-jfb.com-Paradol is a potent inhibitor of COX-2. acs.orgmedchemexpress.com In a comparative study with other major gingerols, isnff-jfb.com-Paradol was identified as the most effective inhibitor of COX-2 enzymatic activity. acs.orgnih.gov This direct inhibition of the COX-2 enzyme prevents the synthesis of prostaglandins, thereby reducing the inflammatory response. acs.org

| Compound | Enzyme | % Inhibition (at 1 mg/mL) |

|---|---|---|

| isnff-jfb.com-Paradol | COX-2 | 91% acs.orgnih.gov |

| isnff-jfb.com-Shogaol | COX-2 | 68% acs.orgnih.gov |

| isnff-jfb.com-Gingerol | COX-2 | 7% acs.orgnih.gov |

Anticancer Mechanisms

Specific studies detailing the anticancer mechanisms of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one are not presently available. Research on analogous compounds suggests potential avenues for investigation, but direct evidence for the following mechanisms is lacking for this specific molecule.

Induction of Apoptosis (Caspase-Dependent Pathways)

There are no available studies demonstrating that this compound induces apoptosis through caspase-dependent pathways. Apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents and often involves the activation of a cascade of caspase proteins. researchgate.netmdpi.comnih.gov

Cell Cycle Arrest Induction

The effect of this compound on cell cycle progression has not been documented. Studies on other phenolic compounds have shown the ability to halt the cell cycle at various phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation, but this has not been specifically shown for the requested compound. nih.govfrontiersin.org

Disruption of Cellular Proteins and Signaling

There is no information available regarding the ability of this compound to disrupt specific cellular proteins or signaling pathways involved in cancer development and progression.

Inhibition of Adipogenesis (in 3T3-L1 Cells)

The potential for this compound to inhibit the differentiation of preadipocytes into mature fat cells (adipogenesis) in the 3T3-L1 cell line has not been investigated in the available literature. This process is a key target in obesity research and involves complex signaling pathways that can be modulated by bioactive compounds. nih.govucl.ac.uknih.gov

Antimicrobial Mechanisms

Efficacy Against Bacterial Strains

There are no specific data available from the search results detailing the antimicrobial efficacy of this compound against specific bacterial strains. The mechanisms by which related natural compounds exert antimicrobial effects can include disruption of the cell wall, inhibition of protein synthesis, or interference with biofilm formation. researchgate.net However, the activity spectrum and potency of this compound remain to be determined.

Efficacy Against Fungal Strains

While specific studies on the antifungal efficacy of this compound are not extensively available, research on related compounds from ginger extract offers valuable information. For instance, researchgate.net-gingerol has demonstrated inhibitory effects against the growth of Fusarium solani. At a concentration of 0.4 mg/mL, researchgate.net-gingerol showed an inhibitory effect on the growth of this fungus in a synthetic medium. mdpi.com Ginger rhizome extract, which contains these bioactive compounds, has been shown to inhibit the colony growth and spore germination of F. solani in a dose-dependent manner. mdpi.com

Furthermore, in silico analyses suggest that researchgate.net-gingerol has the potential to inhibit key fungal enzymes such as N-myristoyltransferase and Sterol 14-alpha demethylase in Candida albicans, indicating a possible mechanism for its antifungal activity. chemrxiv.org

Table 1: In Vitro Antifungal Activity of a Structurally Related Compound

| Compound | Fungal Strain | Concentration | Observed Effect |

|---|

| researchgate.net-Gingerol | Fusarium solani | 0.4 mg/mL | Inhibition of growth |

Anti-Biofilm Properties

The formation of biofilms by pathogenic microorganisms is a significant factor in their virulence and resistance to antimicrobial agents. Research into the anti-biofilm properties of compounds structurally related to this compound has shown promising results. Specifically, researchgate.net-gingerol and researchgate.net-shogaol have been found to effectively inhibit biofilm formation by a fluconazole-resistant strain of Candida albicans. nih.govfrontiersin.org

At a concentration of 10 μg/ml, researchgate.net-shogaol significantly reduced C. albicans biofilm formation without affecting the growth of planktonic cells. nih.govfrontiersin.org Both researchgate.net-gingerol and researchgate.net-shogaol were also found to inhibit the hyphal growth of C. albicans, a critical step in biofilm formation. nih.govfrontiersin.orgnih.gov The mechanism behind this activity involves the repression of hypha/biofilm-related genes such as ECE1 and HWP1. nih.gov These findings suggest that this compound may possess similar anti-biofilm capabilities.

Table 2: Anti-Biofilm Activity of Structurally Related Compounds against Candida albicans

| Compound | Concentration | Biofilm Inhibition |

|---|---|---|

| researchgate.net-Gingerol | 50 μg/ml | 88% |

| researchgate.net-Shogaol | 10 μg/ml | 85% |

| researchgate.net-Shogaol | 50 μg/ml | 94% |

Other Biological Activities (Mechanistic Insights)

Neuroprotective Pathway Modulation

Investigations into the neuroprotective effects of this compound ( researchgate.net-paradol) and the related compound researchgate.net-shogaol have revealed potential therapeutic mechanisms for neurodegenerative diseases. biomolther.orgnih.gov These compounds have been shown to exert anti-neuroinflammatory and anti-oxidative activities in the central nervous system. biomolther.orgnih.gov

A key mechanism is the suppression of microglial activation. nih.gov Activated microglia contribute to neuroinflammation and neuronal cell death. nih.gov Studies have shown that researchgate.net-shogaol can inhibit the activation of glial cells, including both astrogliosis and microglial activation, and reduce the expression of proinflammatory cytokines like TNF-α in the spinal cords of animal models. biomolther.orgnih.gov By inhibiting the production of inflammatory mediators and downregulating pathways such as p38 MAPK and NF-κB, these compounds can protect neurons from inflammatory damage. nih.gov These findings suggest that this compound could modulate neuroprotective pathways by mitigating neuroinflammatory responses.

Inhibition of Hair Follicle Cell Proliferation

Contrary to some traditional uses of ginger for hair growth, in vitro studies have demonstrated that researchgate.net-gingerol, a compound structurally similar to this compound, can inhibit hair shaft growth and the proliferation of human dermal papilla cells (DPCs). nih.govsemanticscholar.orgnih.govresearchgate.net Dermal papilla cells are crucial in regulating hair follicle growth and cycling.

The inhibitory effect of researchgate.net-gingerol on DPC proliferation is linked to the induction of apoptosis. nih.govsemanticscholar.orgnih.govresearchgate.net This is mediated by a decrease in the Bcl-2/Bax ratio, where Bax is a pro-apoptotic protein and Bcl-2 is an anti-apoptotic protein. nih.govresearchgate.net An increase in the Bax/Bcl-2 ratio leads to programmed cell death. Treatment of cultured DPCs with researchgate.net-gingerol resulted in a significant increase in Bax expression and a decrease in Bcl-2 expression. nih.gov This pro-apoptotic effect suggests that this compound may have potential as a hair growth suppressive agent. nih.govnih.govresearchgate.net

Table 3: Effect of a Structurally Related Compound on Human Dermal Papilla Cell Viability

| Compound | Concentration | Effect on Cell Viability |

|---|

| researchgate.net-Gingerol | 10 µg/ml | Significant inhibition of proliferation |

Advanced Analytical Methodologies for 1 4 Hydroxy 3 Methoxyphenyl Decan 5 One Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Column and Mobile Phase: Reversed-phase C18 columns are commonly employed for the separation of this and related phenolic compounds. nih.govymcamerica.com A gradient elution program is often utilized to ensure the effective separation of compounds with varying polarities that may be present in a sample matrix. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), often with the addition of a small percentage of formic acid to improve peak shape and resolution. ymcamerica.com

Detection Methods:

UV Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of this compound. The phenolic ring in the molecule allows for strong absorbance in the UV region. The maximum absorbance is typically observed around 280-282 nm, which is a common wavelength used for the detection of gingerols and related compounds. ymcamerica.comresearchgate.netijsra.net In some methods, a wavelength of 230 nm has also been utilized for quantitative analysis. dovepress.com

Electrochemical Detection (EC): For enhanced sensitivity in biological matrices such as plasma, HPLC with electrochemical detection can be employed. This method has been successfully used for the quantification of structurally similar compounds like gingerols and shogaols. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, and also offers structural information. This is particularly useful for the unambiguous identification of the compound in complex samples. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.govymcamerica.com |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | ymcamerica.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 282 nm | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

While this compound itself is not highly volatile, Gas Chromatography (GC) can be used for its analysis, often after a derivatization step to increase its volatility and thermal stability. GC is particularly useful when analyzing essential oils or other volatile fractions of natural products where this compound might be present. nih.gov The technique is almost always coupled with mass spectrometry (GC-MS) for definitive identification. nih.gov

The retention index (I) is a key parameter in GC for the identification of compounds. For this compound ( researchgate.net-Paradol), the following retention indices have been reported:

Table 2: Gas Chromatography Retention Indices for this compound

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | DB-1 (non-polar) | 2232 | nist.gov |

| Capillary | HP-1 (non-polar) | 2218 | nist.gov |

| Capillary | DB-Wax (polar) | 3506 | nist.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of this compound. While specific spectral data for this compound can be found in dedicated chemical databases, a general description of the expected signals can be inferred from its structure. The ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the aliphatic decanone chain. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. ekb.egnih.gov

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. The molecular weight of this compound is 278.39 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition. tandfonline.com

Electron ionization (EI) is a common ionization technique used in GC-MS. The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification.

Tandem Mass Spectrometry (MS/MS): In tandem mass spectrometry, a specific ion (the precursor ion) is selected and then fragmented to produce product ions. This technique is invaluable for structural elucidation and for the highly selective quantification of the compound in complex mixtures. The fragmentation pathways are often related to the cleavage of the side chain and the loss of small neutral molecules. For instance, a common fragmentation pathway for related gingerol compounds involves the cleavage of the C1-C2 bond.

UV-Visible spectroscopy is a simple and rapid method for the quantitative analysis of this compound, provided the sample is relatively pure. The presence of the substituted phenolic ring results in characteristic UV absorption. The wavelength of maximum absorbance (λmax) is an important parameter for quantitative measurements. For ginger extracts containing this and similar compounds, a λmax of around 280 nm is typically used. ijsra.net Studies on related compounds have also utilized wavelengths of 200 nm and 230 nm for analysis. researchgate.netnih.gov

Table 3: UV-Visible Spectroscopy Data for Related Compounds

| Compound Type | Wavelength of Maximum Absorbance (λmax) | Reference |

|---|---|---|

| Gingerol-related compounds | 280 nm, 282 nm | researchgate.netijsra.net |

| 6-gingerol (B72531) and 6-shogaol (B1671286) | 200 nm, 230 nm | researchgate.netnih.gov |

Imaging Techniques

Imaging Mass Spectrometry (IMS) for Spatial Localization

Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technique that allows for the visualization of the spatial distribution of a wide range of molecules, from small metabolites to large proteins, directly in tissue sections without the need for labels or specific probes. nih.govnih.gov This method combines the chemical specificity of mass spectrometry with the spatial information of microscopy, providing a two-dimensional map of analyte distribution. nih.gov The most widely used IMS technique is Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS imaging. nih.gov

In a typical MALDI-IMS experiment, a thin section of a biological sample is mounted onto a conductive slide and coated with a matrix, which is a small organic molecule that absorbs energy from a laser. mdpi.com A pulsed laser is then rastered across the sample surface, desorbing and ionizing analytes from discrete spots. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each spot. wikipedia.org By compiling the mass spectra from all spots, a chemical image can be reconstructed, showing the intensity and location of specific ions (and therefore molecules) across the tissue section. wikipedia.org

While there is no specific published research on the application of Imaging Mass Spectrometry for the spatial localization of this compound, the technique has been successfully applied to study the distribution of structurally similar compounds, such as gingerols and shogaols, in ginger rhizomes. These studies demonstrate the potential of IMS to elucidate the anatomical distribution of this compound in biological matrices.

For instance, MALDI-MS imaging could be employed to map the distribution of this compound in plant tissues where it may be naturally occurring or in animal tissues following administration to study its biodistribution. Such an analysis could reveal whether the compound is localized in specific cell types or tissue regions, providing valuable insights into its physiological roles or metabolic pathways.

The data generated from an IMS experiment on a hypothetical tissue sample containing this compound could be presented as follows:

| Analyte | m/z (M+H)+ | Tissue Region | Relative Intensity | Instrumentation | Matrix | Spatial Resolution |

|---|---|---|---|---|---|---|

| This compound | 295.1909 | Epidermis | High | MALDI-TOF/TOF | CHCA | 50 µm |

| This compound | 295.1909 | Vascular Bundles | Moderate | MALDI-TOF/TOF | CHCA | 50 µm |

| This compound | 295.1909 | Parenchyma | Low | MALDI-TOF/TOF | CHCA | 50 µm |

This table illustrates how IMS can provide detailed information on the precise location and relative abundance of a target compound within a complex biological sample. The application of IMS to the study of this compound holds significant promise for advancing our understanding of its biological significance.

Computational Chemistry and Molecular Modeling of 1 4 Hydroxy 3 Methoxyphenyl Decan 5 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods are used to determine the most stable three-dimensional arrangement of atoms and to analyze how the electron distribution influences the molecule's reactivity.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. For compounds like 1-(4-hydroxy-3-methoxyphenyl)decan-5-one and its analogs, Density Functional Theory (DFT) is a commonly employed method. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. frontiersin.org

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can more easily participate in chemical reactions. This analysis is crucial for understanding the mechanisms through which these phenolic compounds exert their biological effects, such as antioxidant activity. frontiersin.org

Molecules with rotatable single bonds, like the long alkyl chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable, low-energy shapes the molecule is likely to adopt.

This analysis is performed by systematically rotating the dihedral angles along the flexible parts of the molecule and calculating the potential energy for each conformation. The results help in understanding how the molecule's shape influences its ability to interact with biological targets. For the parent compounds, gingerols and shogaols, the conformation of the alkyl chain and its spatial relationship to the vanillyl group are critical for their binding to protein active sites. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. fip.org This process involves placing the ligand into the binding site of a protein and evaluating the interactions. For analogs of this compound, such as 6-shogaol (B1671286) and 6-paradol, docking studies have been performed against a wide range of protein targets to elucidate their mechanisms of action. researchgate.netsemanticscholar.org

These studies have successfully predicted interactions with key enzymes and receptors involved in inflammation, cancer, and metabolic diseases. For instance, docking studies have shown that these compounds can fit into the active sites of enzymes like cyclooxygenase-2 (COX-2) and various protein kinases. The analysis reveals specific interactions, such as hydrogen bonds with amino acid residues like histidine and hydrophobic interactions within the catalytic pocket, which are crucial for their inhibitory activity. researchgate.netresearchgate.net

A primary output of molecular docking is the estimation of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). A more negative score indicates a stronger and more favorable interaction between the ligand and the protein target. formosapublisher.org This value allows for the ranking of different compounds and the identification of potent potential inhibitors.

Research on ginger-derived compounds has generated extensive data on their binding affinities to various biological targets. These in silico predictions often correlate well with experimental results, validating the computational models. qeios.combiorxiv.org

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-Shogaol | Cyclooxygenase-2 (COX-2) | -8.10 | researchgate.net |

| 6-Gingerol (B72531) | Cyclooxygenase-2 (COX-2) | -7.97 | researchgate.net |

| 6-Paradol | Cyclooxygenase-2 (COX-2) | -7.80 | researchgate.net |

| 6-Paradol | HMG-CoA Reductase | -8.51 | biorxiv.org |

| 6-Shogaol | HMG-CoA Reductase | -6.93 | biorxiv.org |

| fabad.org.tr-Shogaol | Peroxisome proliferator-activated receptor γ (PPAR-γ) | -8.1 (Rerank Score: -122.347) | formosapublisher.org |

| Shoagol | Serine protease TMPRSS2 | -5.72 | drdo.gov.in |

To further refine these predictions, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. youtube.comnih.govyoutube.com This technique assesses the stability of the predicted binding pose from docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the complex are calculated to see if the ligand remains stably bound within the active site under simulated physiological conditions. nih.gov

In Silico Prediction of Biological Activities

Servers like PASS (Prediction of Activity Spectra for Substances) and SwissADME are used to predict a wide range of biological activities based on a molecule's structure. fabad.org.tr For compounds in the gingerol family, these tools can predict activities such as enzyme inhibition, receptor antagonism, and anti-inflammatory or anticancer potential. researchgate.netdergipark.org.tr

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. nih.gov In silico tools evaluate properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity risks. Studies on 6-gingerol and its analogs have shown that they generally exhibit favorable ADMET profiles, such as high gastrointestinal absorption, which is consistent with their known oral bioavailability. researchgate.netnih.gov

| Property | Prediction Type | Predicted Outcome for Analogs (e.g., 6-Gingerol, 6-Shogaol) | Reference |

|---|---|---|---|

| Drug-Likeness | Lipinski's Rule of Five | Generally compliant, indicating good oral bioavailability. | researchgate.net |

| Pharmacokinetics | ADME Prediction | High gastrointestinal (GI) absorption. | researchgate.net |

| Biological Activity | PASS Online | Prediction of multiple activities including kinase inhibition, anti-inflammatory, and antioxidant effects. | fabad.org.trdergipark.org.tr |

| Physicochemical | CNS MPO Score | Evaluates suitability for CNS activity; some derivatives show promise. | nih.govnih.gov |

Prediction of Activity Spectra for Substances (PASS) Analysis

There is no specific PASS analysis data available in published literature for this compound. The PASS software predicts the biological activity spectrum of a compound based on its structural formula. This prediction is presented as a list of potential biological activities with corresponding probabilities of the compound being active (Pa) or inactive (Pi).

Without experimental or in silico data for this compound, a hypothetical PASS analysis table cannot be generated. Such an analysis would typically involve inputting the compound's structure into the PASS software to generate a report.

Synthetic Pathway Optimization through Computational Approaches

Information regarding the optimization of the synthetic pathway for this compound using computational approaches is not available in the scientific literature. Computational tools and software are employed to devise and refine synthetic routes by predicting reaction outcomes, evaluating different reagents and conditions, and minimizing byproducts. This in silico approach aims to enhance the efficiency, cost-effectiveness, and sustainability of chemical syntheses.

A computational approach to optimizing the synthesis of this compound would involve retrosynthetic analysis software. This software would propose various disconnection strategies of the target molecule to identify potential starting materials and reaction pathways. These pathways would then be evaluated based on factors such as the number of steps, theoretical yield, and the availability and cost of precursors. However, no such studies have been published for this specific compound.

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-(4-hydroxy-3-methoxyphenyl)decan-5-one?

To confirm the structure and purity of the compound, use: